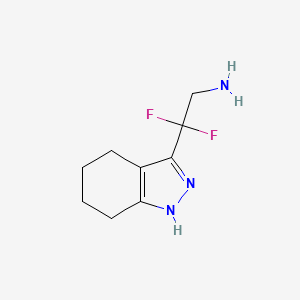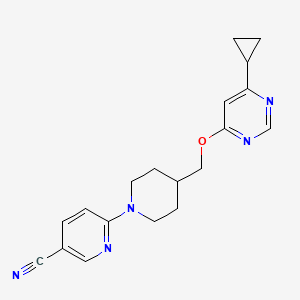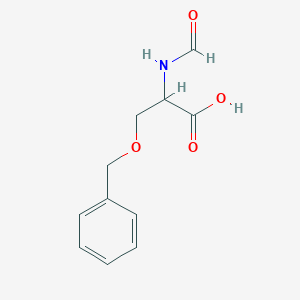
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that holds significant interest in scientific research due to its unique chemical structure and potential applications. This compound combines several interesting moieties, including a dihydroisoquinoline unit, a pyran ring, and an ethoxyphenyl group, making it a target for synthetic and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step reactions starting from basic organic precursors. A typical synthetic route might begin with the formation of the dihydroisoquinoline core, followed by the introduction of the pyran ring and the final functionalization with the ethoxyphenyl acetamide group. Each step may involve specific catalysts and reagents, such as organometallic compounds or protective groups to ensure the correct formation of each chemical bond.
Industrial Production Methods
While specific industrial production methods for this compound may vary, a general approach would involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production. Industrial methods also focus on purification techniques to achieve high purity levels necessary for research and application.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, to form various oxidized products.
Reduction: : The carbonyl groups in the pyran and acetamide functionalities can be targets for reduction, leading to alcohols or amines.
Substitution: : Various substitution reactions can occur, especially on the aromatic ring of the ethoxyphenyl group, leading to a wide array of derivative compounds.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride are commonly employed.
Substitution: : Electrophilic substitution reactions may use halogens or other electrophiles under controlled conditions.
Major Products
The reactions can yield a variety of products, depending on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction could result in alcohols or amines.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a starting material for synthesizing more complex molecules or studying reaction mechanisms.
Biology: : Investigated for its potential biological activity, including interactions with various enzymes or receptors.
Medicine: : Explored for therapeutic potential, possibly in the development of new drugs or treatments.
Industry: : Utilized in the creation of novel materials or as intermediates in the synthesis of other chemical products.
作用機序
The mechanism by which this compound exerts its effects depends on its specific interactions at the molecular level:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, leading to changes in biological activity.
Pathways: : It can modulate various biochemical pathways, either by inhibiting or activating certain processes. Detailed studies are often required to fully elucidate these mechanisms.
類似化合物との比較
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-ones: : These compounds share the dihydroisoquinoline core and may exhibit similar chemical properties.
Oxopyran derivatives:
Ethoxyphenylacetamides: : Structurally related compounds with similar functional groups, offering a point of comparison for reactivity and applications.
Uniqueness
The uniqueness of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide lies in its combined structure, bringing together multiple reactive sites and functionalities, which can lead to unique chemical behavior and potentially novel applications.
特性
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-2-30-21-9-7-20(8-10-21)26-25(29)17-32-24-16-31-22(13-23(24)28)15-27-12-11-18-5-3-4-6-19(18)14-27/h3-10,13,16H,2,11-12,14-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMWCGYDCVQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopropyl-N'-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2572269.png)


![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2572275.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2572276.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)


![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)




![5-chloro-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572290.png)
